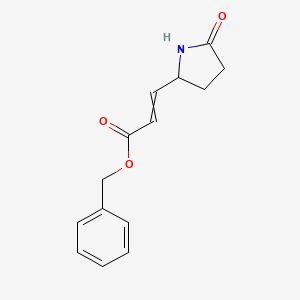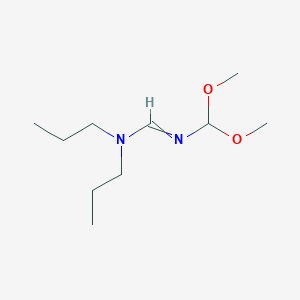
N'-(Dimethoxymethyl)-N,N-dipropylmethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(Dimethoxymethyl)-N,N-dipropylmethanimidamide is an organic compound with a unique structure that includes both methoxy and propyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Dimethoxymethyl)-N,N-dipropylmethanimidamide typically involves the reaction of dimethoxymethane with N,N-dipropylmethanimidamide under acidic conditions. The reaction proceeds smoothly with the use of trace amounts of conventional acids, such as hydrochloric acid or sulfuric acid, which act as catalysts . The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of N’-(Dimethoxymethyl)-N,N-dipropylmethanimidamide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste, making the process environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
N’-(Dimethoxymethyl)-N,N-dipropylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
N’-(Dimethoxymethyl)-N,N-dipropylmethanimidamide has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of N’-(Dimethoxymethyl)-N,N-dipropylmethanimidamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylethylamine: An organic compound with similar structural features but different functional groups.
Dimethoxymethane: A related compound with methoxy groups but lacking the propyl groups.
Uniqueness
N’-(Dimethoxymethyl)-N,N-dipropylmethanimidamide is unique due to its combination of methoxy and propyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
106661-32-9 |
|---|---|
Fórmula molecular |
C10H22N2O2 |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
N'-(dimethoxymethyl)-N,N-dipropylmethanimidamide |
InChI |
InChI=1S/C10H22N2O2/c1-5-7-12(8-6-2)9-11-10(13-3)14-4/h9-10H,5-8H2,1-4H3 |
Clave InChI |
ZYRFYRCINWVTOV-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C=NC(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene]](/img/structure/B14336578.png)
![Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl-](/img/structure/B14336580.png)
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]selanyl}ethane](/img/structure/B14336584.png)
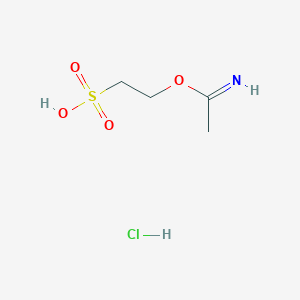
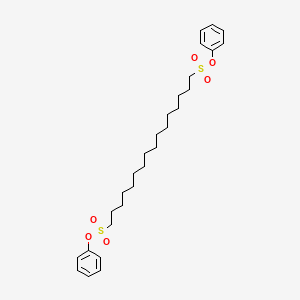
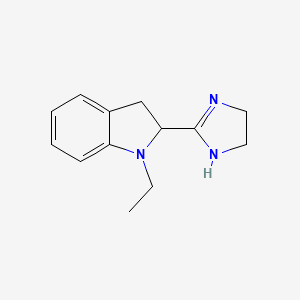
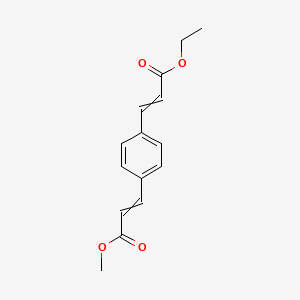
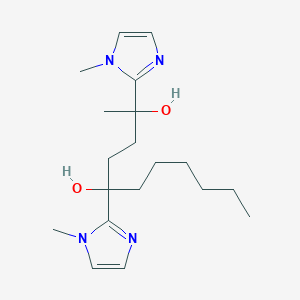
![2-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]phosphinine](/img/structure/B14336621.png)
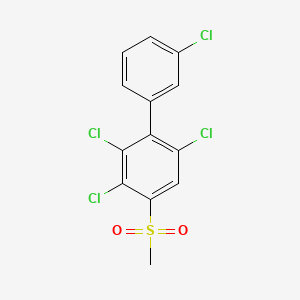
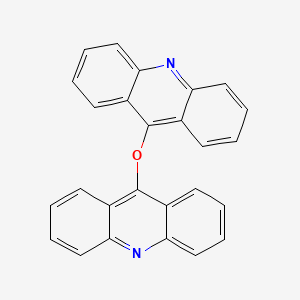
![6-Methyl-2-(morpholin-4-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14336637.png)
![5-[2-(5,6-Dihydro-2H-pyran-3-yl)ethyl]-4,4-dimethyl-1,3-dioxane](/img/structure/B14336647.png)
